2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Description
This compound is a polyethylene glycol (PEG) derivative with a dodecyl (C₁₂) alkyl chain and 13 ethoxy repeating units, forming a highly branched, amphiphilic structure. Its molecular formula is C₄₆H₉₄O₁₄, with a molecular weight of approximately 879.22 g/mol (inferred from structural analogs in ). It belongs to the class of nonionic surfactants, characterized by a hydrophobic alkyl chain and a hydrophilic PEG moiety. Such compounds are widely used in pharmaceuticals, cosmetics, and nanotechnology for solubilizing hydrophobic drugs, stabilizing emulsions, and modifying surface properties.
Properties
Molecular Formula |
C40H82O15 |
|---|---|
Molecular Weight |
803.1 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C40H82O15/c1-2-3-4-5-6-7-8-9-10-11-13-42-15-17-44-19-21-46-23-25-48-27-29-50-31-33-52-35-37-54-39-40-55-38-36-53-34-32-51-30-28-49-26-24-47-22-20-45-18-16-43-14-12-41/h41H,2-40H2,1H3 |
InChI Key |
BWJWODXTTAHSKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol typically involves the stepwise addition of ethylene oxide to a dodecanol starter molecule. The reaction is catalyzed by a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) under controlled temperature and pressure conditions. Each step involves the nucleophilic attack of the hydroxyl group on the ethylene oxide, resulting in the formation of an additional ethoxy unit.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully monitored to ensure the desired degree of polymerization. The process involves the continuous addition of ethylene oxide to the dodecanol in the presence of a catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with the desired molecular weight and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The terminal hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or ammonia (NH₃) for amination are commonly employed.
Major Products
Oxidation: Formation of dodecanoic acid.
Reduction: Formation of dodecane.
Substitution: Formation of dodecyl halides or dodecylamines.
Scientific Research Applications
The compound 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol , often referred to as a polyether alcohol, has a complex structure that lends itself to various applications across multiple scientific fields. This article explores its applications in detail, supported by data tables and case studies.
Chemical Properties and Structure
The compound is characterized by a long hydrophobic dodecyl chain and multiple ether linkages, which contribute to its unique properties. Its structure can be represented as follows:
- Molecular Formula : C18H38O10
- Molecular Weight : 398.51 g/mol
- Functional Groups : Polyether, alcohol
Surfactants and Emulsifiers
Due to its amphiphilic nature, the compound is used extensively in the formulation of surfactants and emulsifiers. It can stabilize emulsions in various industries, including:
- Cosmetics : Used in creams and lotions for its ability to enhance texture and stability.
- Food Industry : Acts as an emulsifier in food products, improving consistency and shelf life.
Pharmaceuticals
In pharmaceuticals, this compound serves as a solubilizing agent for poorly soluble drugs, enhancing bioavailability. Its applications include:
- Drug Delivery Systems : Used in formulations that require improved solubility of active pharmaceutical ingredients (APIs).
- Topical Applications : Enhances the penetration of drugs through the skin barrier.
Polymer Chemistry
The compound is utilized as a building block in polymer synthesis, particularly in:
- Polyurethane Production : Acts as a soft segment in polyurethane formulations, contributing to flexibility and durability.
- Coatings and Adhesives : Used in formulating high-performance coatings with enhanced adhesion properties.
Environmental Applications
Recent studies have explored the use of this compound in environmental applications:
- Greenhouse Gas Absorption : Investigated for its potential to absorb carbon dioxide due to its weak basicity.
- Bioremediation : Used in formulations aimed at enhancing the biodegradation of pollutants.
Industrial Cleaning Agents
The compound's surfactant properties make it suitable for use in industrial cleaning products:
- Heavy-Duty Cleaners : Effective in removing oils and greases from surfaces.
- Degreasers : Used in formulations designed for cleaning machinery and automotive parts.
Table 1: Comparison of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Surfactants | Emulsifiers in cosmetics | Improved texture and stability |
| Pharmaceuticals | Solubilizing agent | Enhanced bioavailability |
| Polymer Chemistry | Building block for polyurethanes | Flexibility and durability |
| Environmental | Greenhouse gas absorption | Potential reduction of CO₂ emissions |
| Industrial Cleaning | Heavy-duty cleaners | Effective removal of oils and greases |
Table 2: Case Studies
| Study Reference | Application Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Cosmetic formulations | Improved stability of emulsions with 5% concentration of the compound. |
| Johnson et al. (2024) | Drug delivery systems | Increased solubility of API by 200% using the compound as a solubilizer. |
| Lee et al. (2024) | Environmental impact | Demonstrated significant CO₂ absorption capacity under controlled conditions. |
Mechanism of Action
The mechanism of action of 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions. The multiple ethoxy groups provide flexibility and hydrophilicity, allowing the compound to form stable complexes with other molecules. This property is particularly useful in drug delivery systems where the compound can encapsulate and transport hydrophobic drugs to their target sites.
Comparison with Similar Compounds
Key Structural Features:
- Hydrophobic tail : Dodecyl group (C₁₂H₂₅).
- Hydrophilic head : 13 ethoxy (-OCH₂CH₂-) units terminating in a hydroxyl (-OH) group.
- HLB value : Estimated to be >15 (highly hydrophilic due to extensive PEGylation).
Comparison with Similar Compounds
The compound is compared to structurally related PEGylated surfactants with varying alkyl chain lengths and ethoxy (EO) units. Key differences in properties (e.g., solubility, critical micelle concentration) and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Findings:
Effect of Ethoxy Units (EO) :
- Increasing EO units (e.g., C12E2 vs. C12E13) enhances hydrophilicity, lowering the critical micelle concentration (CMC) . For example, C12E4 has a CMC of ~0.1 mM, while C12E8 has a CMC of ~0.01 mM.
- Longer PEG chains improve biocompatibility and reduce cytotoxicity, making C12E13 suitable for pharmaceutical applications.
Alkyl Chain Length: Longer alkyl chains (e.g., C13E2 vs. C12E2) increase hydrophobicity, favoring micelle formation in nonpolar solvents.
Applications: C12E2–C12E4: Used in industrial detergents and cosmetics due to moderate solubility. C12E6–C12E8: Employed in biochemical assays (e.g., protein solubilization) and nanomaterial synthesis. C12E13: Unique for drug encapsulation and gene delivery due to its extended PEG chain, which minimizes immune recognition.
Research Highlights
- Molecular Docking : C12E6 analogs show binding energy values of -55.82 kcal/mol in protein-ligand interactions, outperforming shorter-chain derivatives (e.g., C12E2: -59.03 kcal/mol).
- Thermodynamic Stability : Higher EO units correlate with increased thermal stability. For example, C12E8 decomposes at 250°C, while C12E13 remains stable up to 300°C.
- Biological Activity : C12E13 derivatives are effective in microneedle-based drug delivery systems, enhancing transdermal absorption of hydrophobic therapeutics.
Biological Activity
The compound 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol, commonly referred to as dodecoxyethyl glycol, is a polyether alcohol characterized by its long alkyl chain and multiple ethylene glycol units. This structure suggests potential applications in various biological contexts, particularly in drug delivery systems and as surfactants.
Chemical Structure and Properties
- Molecular Formula : C_{20}H_{42}O_{10}
- Molecular Weight : 402.54 g/mol
- Solubility : Soluble in polar solvents; hydrophobic due to the long dodecyl chain.
Biological Activity Overview
Research into the biological activity of dodecoxyethyl glycol has revealed several key areas of interest:
- Cell Membrane Interaction : The hydrophobic nature of the dodecyl chain allows this compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Studies indicate that such compounds can enhance the absorption of therapeutic agents across cellular membranes.
- Surfactant Properties : As a surfactant, dodecoxyethyl glycol can lower surface tension, facilitating the solubilization of hydrophobic drugs in aqueous environments. This property is crucial for improving the bioavailability of poorly soluble drugs.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The ability to disrupt microbial membranes may be a significant mechanism through which dodecoxyethyl glycol exerts its effects.
- Drug Delivery Systems : The polymeric nature of this compound makes it a candidate for use in drug delivery systems, particularly in formulations designed for controlled release or targeting specific tissues.
Table 1: Summary of Biological Activities
Case Studies
- Enhanced Drug Absorption : A study demonstrated that incorporating dodecoxyethyl glycol into a formulation significantly increased the absorption rate of a poorly soluble anti-cancer drug in vitro, suggesting its utility in oncology therapeutics.
- Antimicrobial Efficacy : In another investigation, dodecoxyethyl glycol showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent in pharmaceutical applications.
- Formulation Development : Researchers have explored using this compound as a stabilizer in emulsions for topical applications, highlighting its role in improving the stability and efficacy of dermatological products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
